Cas no 1415558-25-6 (6-O-(tert-Butyldimethylsilyl)-D-glucose)

6-O-(tert-Butyldimethylsilyl)-D-glucose is a protected glucose derivative where the hydroxyl group at the 6-position is selectively shielded by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances stability and prevents unwanted reactions at the 6-hydroxyl, making it valuable in carbohydrate chemistry and glycosylation strategies. The TBDMS group offers robust protection under various synthetic conditions while remaining cleavable under mild acidic or fluoride-based conditions. This compound is particularly useful in oligosaccharide synthesis, where precise control over reactivity is required. Its compatibility with standard protecting group manipulations and its role in stereoselective glycosidic bond formation underscore its utility in complex carbohydrate research.
6-O-(tert-Butyldimethylsilyl)-D-glucose structure
1415558-25-6 structure
商品名:6-O-(tert-Butyldimethylsilyl)-D-glucose
CAS番号:1415558-25-6
MF:C12H26O6Si
メガワット:294.416745662689
CID:5576472

6-O-(tert-Butyldimethylsilyl)-D-glucose 化学的及び物理的性質

名前と識別子

    • 6-O-(tert-Butyldimethylsilyl)-D-glucose
    • インチ: 1S/C12H26O6Si/c1-12(2,3)19(4,5)17-6-7-8(13)9(14)10(15)11(16)18-7/h7-11,13-16H,6H2,1-5H3/t7?,8-,9?,10?,11?/m1/s1
    • InChIKey: AIJBYEYYSZEZMQ-IYBWKAHUSA-N
    • ほほえんだ: [C@@H]1(O)C(CO[Si](C)(C)C(C)(C)C)OC(O)C(O)C1O

6-O-(tert-Butyldimethylsilyl)-D-glucose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B691305-1000mg
6-O-(tert-Butyldimethylsilyl)-D-glucose
1415558-25-6
1g
$ 1487.00 2023-04-18
TRC
B691305-100mg
6-O-(tert-Butyldimethylsilyl)-D-glucose
1415558-25-6
100mg
$ 190.00 2023-04-18
TRC
B691305-1g
6-O-(tert-Butyldimethylsilyl)-D-glucose
1415558-25-6
1g
$ 1230.00 2022-06-06

6-O-(tert-Butyldimethylsilyl)-D-glucose 関連文献

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6-O-(tert-Butyldimethylsilyl)-D-glucoseに関する追加情報

Introduction to 6-O-(tert-Butyldimethylsilyl)-D-glucose (CAS No. 1415558-25-6)

6-O-(tert-Butyldimethylsilyl)-D-glucose, identified by the Chemical Abstracts Service Number (CAS No.) 1415558-25-6, is a specialized derivative of glucose that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) protective group on its hydroxyl group, which confers unique chemical properties making it invaluable in synthetic chemistry and biochemical applications.

The introduction of the TBS group at the 6-O position of glucose enhances the stability of the molecule under various reaction conditions, particularly in organic synthesis where it serves as a protecting group against nucleophilic attack. This modification is particularly useful in multi-step synthetic pathways where selective protection and deprotection of hydroxyl groups are required. The D-glucose backbone retains the natural structure of glucose, ensuring compatibility with biological systems while providing a synthetic handle for further modifications.

In recent years, 6-O-(tert-butyldimethylsilyl)-D-glucose has been increasingly utilized in the development of glycosidic linkages in drug molecules. Glycosylation is a critical step in the synthesis of many therapeutic agents, including antibiotics, antivirals, and anticancer drugs. The TBS protection allows for precise control over glycosylation reactions, minimizing unwanted side products and improving yield. This has made 6-O-(tert-butyldimethylsilyl)-D-glucose a preferred intermediate in the synthesis of complex glycoconjugates.

One of the most compelling applications of this compound is in the field of carbohydrate chemistry. Carbohydrates play a pivotal role in cell signaling, immune responses, and metabolic pathways. By modifying glucose with a TBS group, researchers can create stable derivatives that serve as probes or inhibitors for studying carbohydrate-mediated biological processes. For instance, 6-O-(tert-butyldimethylsilyl)-D-glucose has been employed in the development of lectin inhibitors, which are compounds designed to bind to carbohydrate receptors on cell surfaces. These inhibitors have potential applications in treating diseases such as cancer and inflammation.

Moreover, the compound has found utility in the synthesis of neoglycoconjugates, which are synthetic carbohydrates designed to mimic natural glycoproteins and glycolipids. Neoglycoconjugates are valuable tools in vaccine development and immunotherapy. By incorporating 6-O-(tert-butyldimethylsilyl)-D-glucose into these structures, researchers can fine-tune their binding properties to target specific immune responses. This approach has led to promising results in preclinical studies for vaccines targeting infectious diseases and cancer.

Recent advancements in mass spectrometry have further highlighted the importance of 6-O-(tert-butyldimethylsilyl)-D-glucose as a labeling agent for glycans. Mass spectrometry-based techniques are increasingly used to analyze complex glycans due to their high sensitivity and specificity. The TBS group enhances the detectability of glucose derivatives under mass spectrometric analysis, allowing for detailed structural elucidation of glycans in biological samples. This has opened new avenues for studying glycosylation patterns in health and disease.

The compound's versatility extends to its use as a building block in drug discovery pipelines. Medicinal chemists often employ protected sugars like 6-O-(tert-butyldimethylsilyl)-D-glucose to construct novel drug candidates with improved pharmacokinetic properties. The ability to selectively modify and deprotect hydroxyl groups at specific positions allows for rapid diversification of molecular structures, facilitating high-throughput screening programs. Several ongoing clinical trials are exploring derivatives of this compound as potential treatments for metabolic disorders and neurodegenerative diseases.

In conclusion, 6-O-(tert-butyldimethylsilyl)-D-glucose (CAS No. 1415558-25-6) is a multifaceted compound with broad applications in synthetic chemistry, carbohydrate chemistry, and drug development. Its unique structural features make it an indispensable tool for researchers aiming to manipulate glucose derivatives with precision. As our understanding of glycobiology continues to evolve, compounds like this will play an increasingly critical role in advancing therapeutic strategies across multiple disease areas.

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